

Spectral Information of N-(2-Aminoethyl)-1,3-propanediamine: A Technical Guide

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Compound of Interest

Compound Name: *N-(2-Aminoethyl)-1,3-propanediamine*

Cat. No.: *B145443*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for **N-(2-Aminoethyl)-1,3-propanediamine** (CAS No: 13531-52-7), a compound relevant in various chemical synthesis and research applications. This document compiles available data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to facilitate its identification and characterization. The experimental protocols provided are based on generalized procedures for the analysis of liquid amines and may not reflect the exact conditions used to acquire the referenced spectra.

Mass Spectrometry

Mass spectrometry analysis of **N-(2-Aminoethyl)-1,3-propanediamine** is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. The electron ionization (EI) mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure.

Mass Spectrometry Data

The table below summarizes the major fragments observed in the electron ionization mass spectrum of **N-(2-Aminoethyl)-1,3-propanediamine**.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
30	100	[CH ₄ N] ⁺
44	85	[C ₂ H ₆ N] ⁺
58	40	[C ₃ H ₈ N] ⁺
73	60	[C ₃ H ₉ N ₂] ⁺
87	35	[C ₄ H ₁₁ N ₂] ⁺
117	10	[M] ⁺ (Molecular Ion)

Data is compiled from publicly available spectral databases. Relative intensities are approximate and can vary between instruments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the GC-MS analysis of volatile amines like **N-(2-Aminoethyl)-1,3-propanediamine**.

1.2.1. Sample Preparation:

- **Direct Injection:** If the sample is of sufficient purity and concentration, a small volume (e.g., 1 µL) of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) can be directly injected.
- **Headspace Analysis:** For trace analysis or in complex matrices, static headspace sampling is recommended. An aliquot of the sample is placed in a sealed vial and heated to allow the volatile amine to partition into the gas phase, which is then injected.

1.2.2. Instrumentation:

- **Gas Chromatograph:** A GC system equipped with a capillary column suitable for amine analysis (e.g., a low-polarity or base-deactivated column) is used.

- **Mass Spectrometer:** A mass spectrometer, typically a quadrupole analyzer, is coupled to the GC.

1.2.3. GC-MS Parameters:

Parameter	Typical Value
Injector Temperature	250 °C
Carrier Gas	Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program	Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	30-300 amu

Experimental Workflow: GC-MS Analysis



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A generalized workflow for the GC-MS analysis of a volatile liquid amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **N-(2-Aminoethyl)-1,3-propanediamine** by providing information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.23	s (broad)	5H	-NH ₂ and -NH-
~1.63	quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~2.69	t	4H	-NH-CH ₂ -CH ₂ -NH ₂
~2.75	t	4H	-NH-CH ₂ -CH ₂ -CH ₂ -NH ₂

Spectrum referenced from a measurement in CDCl₃. Chemical shifts and multiplicities can vary with solvent and concentration.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppm	Assignment
33.7	-CH ₂ -CH ₂ -CH ₂ -
41.8	-NH-CH ₂ -CH ₂ -NH ₂
49.5	-NH-CH ₂ -CH ₂ -CH ₂ -NH ₂
52.1	-NH-CH ₂ -CH ₂ -NH ₂

Spectrum referenced from a measurement in CDCl_3 . Chemical shifts can vary with solvent.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ^1H and ^{13}C NMR spectra of a liquid amine.

2.3.1. Sample Preparation:

- Approximately 10-20 mg of **N-(2-Aminoethyl)-1,3-propanediamine** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
- A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if the solvent does not contain an internal reference.

2.3.2. Instrumentation:

- A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

2.3.3. NMR Parameters:

Parameter	^1H NMR	^{13}C NMR
Pulse Program	Standard single pulse	Proton-decoupled single pulse
Acquisition Time	2-4 s	1-2 s
Relaxation Delay	1-5 s	2-5 s
Number of Scans	8-16	128-1024 (or more)
Temperature	298 K	298 K

Experimental Workflow: NMR Analysis



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A generalized workflow for the NMR analysis of a liquid sample.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For **N-(2-Aminoethyl)-1,3-propanediamine**, the key features are the N-H and C-H stretching and bending vibrations.

IR Spectral Data

The table below lists the prominent absorption bands in the IR spectrum of **N-(2-Aminoethyl)-1,3-propanediamine**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Strong, Broad	N-H stretch (primary and secondary amines)
2950 - 2850	Strong	C-H stretch (aliphatic)
1590	Medium	N-H bend (primary amine)
1470	Medium	C-H bend
1130	Medium	C-N stretch
850 - 750	Broad	N-H wag (primary amine)

Data compiled from publicly available spectra. Peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, film, ATR).

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

3.2.1. Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of **N-(2-Aminoethyl)-1,3-propanediamine** directly onto the center of the ATR crystal.

3.2.2. Instrumentation:

- An FTIR spectrometer equipped with an ATR accessory.

3.2.3. FTIR-ATR Parameters:

Parameter	Typical Value
Spectral Range	4000 - 400 cm^{-1}
Resolution	4 cm^{-1}
Number of Scans	16-32
Background Scan	A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Experimental Workflow: ATR-FTIR Analysis



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A generalized workflow for the ATR-FTIR analysis of a liquid sample.

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